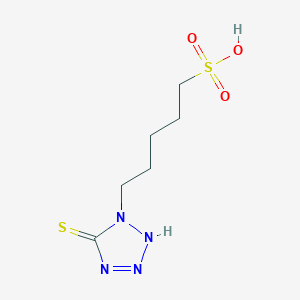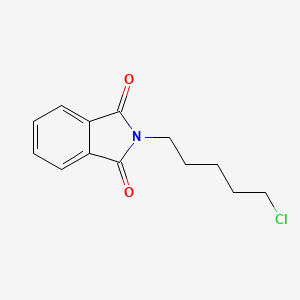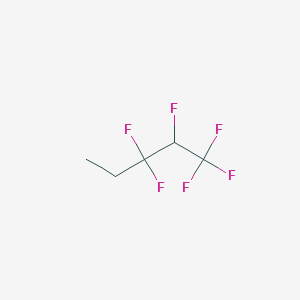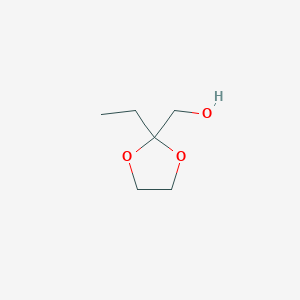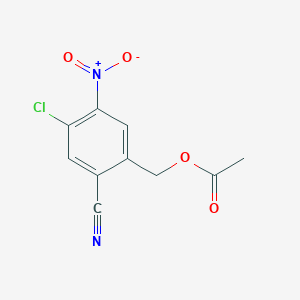
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate
概要
説明
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetoxymethyl group can be hydrolyzed to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.
科学的研究の応用
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate has several applications in scientific research:
作用機序
The mechanism of action of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
2-Acetoxymethyl-4-nitrobenzonitrile: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
Uniqueness
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H7ClN2O4 |
|---|---|
分子量 |
254.62 g/mol |
IUPAC名 |
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3 |
InChIキー |
XUDBXNWHEBPIBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



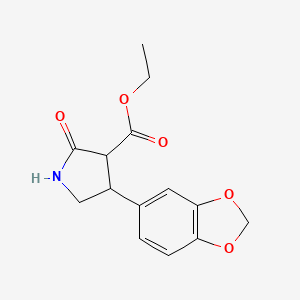
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)

